Bicyclo[3.1.0]hexane-3-carbonitrile
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Overview
Description
Bicyclo[3.1.0]hexane-3-carbonitrile is a compound characterized by its unique bicyclic structure, which consists of a six-membered ring fused to a three-membered ring. This structural motif imparts significant strain and rigidity to the molecule, making it an interesting subject for chemical research and applications. The presence of a nitrile group (-CN) at the third carbon adds to its reactivity and potential utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including bicyclo[3.1.0]hexane-3-carbonitrile, can be achieved through several methods. One notable approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.0]hexane-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The strained bicyclic structure can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrile group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[3.1.0]hexane-3-carbonitrile and its derivatives have found applications in several fields:
Chemistry: Used as building blocks in organic synthesis due to their strained and reactive nature.
Biology: Potential use in the design of bioactive molecules and pharmaceuticals.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action of bicyclo[3.1.0]hexane-3-carbonitrile largely depends on its application. In medicinal chemistry, its rigid structure can enhance binding affinity and selectivity for target proteins, reducing off-target effects . The nitrile group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another strained bicyclic compound with a different ring fusion pattern.
Bicyclo[4.3.0]nonene:
Uniqueness
Bicyclo[3.1.0]hexane-3-carbonitrile is unique due to its specific ring fusion and the presence of a nitrile group, which imparts distinct reactivity and potential for diverse chemical transformations. Its rigid structure makes it a valuable scaffold in drug design and other applications where conformational constraints are beneficial.
Biological Activity
Bicyclo[3.1.0]hexane-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various receptors, its synthesis, and its implications for drug development.
Structural Characteristics
This compound features a bicyclic structure that contributes to its conformational rigidity. This rigidity can enhance binding affinity to biological targets, making it a valuable scaffold in drug design.
GABA Transporter Inhibition
One of the prominent studies on bicyclo[3.1.0]hexane derivatives highlights their role as inhibitors of the GABA (gamma-aminobutyric acid) transporter, specifically GAT-3 and BGT-1 (betaine/GABA transporter-1). The conformationally restricted analogs developed from bicyclo[3.1.0]hexane exhibited high potency, with one compound showing an IC50 value of 0.59 μM against BGT-1 . This suggests that bicyclo[3.1.0]hexane derivatives can be effective in modulating GABAergic neurotransmission, which is crucial for various neurological functions.
A3 Adenosine Receptor Affinity
Research has also focused on synthesizing bicyclo[3.1.0]hexane-based nucleosides that demonstrate affinity for the A3 adenosine receptor (A3AR), which is implicated in inflammation and cancer therapies. One derivative achieved a Ki value of 0.38 μM, indicating moderate affinity and selectivity for A3AR . This receptor's modulation could lead to therapeutic advancements in treating inflammatory diseases and certain cancers.
Synthesis Methods
The synthesis of bicyclo[3.1.0]hexane derivatives typically involves innovative cycloaddition reactions, such as 1,3-dipolar cycloaddition reactions involving azomethine ylides and cyclopropenes . These methods allow for the introduction of various functional groups that can enhance biological activity while maintaining structural integrity.
Table 1: Summary of Biological Activities and Affinities
Compound | Target Receptor | Affinity (Ki/IC50) | Activity Type |
---|---|---|---|
Compound 4 | BGT-1 | IC50 = 0.59 μM | Inhibitor |
Compound 30 | A3AR | Ki = 0.38 μM | Modulator |
Case Study 1: GABA Transporter Inhibition
In a study investigating the structure-activity relationship (SAR) of bicyclo[3.1.0]hexane derivatives, researchers synthesized several analogs and evaluated their inhibitory effects on GABA transporters . The findings indicated that specific modifications to the bicyclic structure significantly enhanced selectivity and potency against GAT-3 and BGT-1.
Case Study 2: A3 Adenosine Receptor Ligands
Another study synthesized a series of bicyclo[3.1.0]hexane-based nucleosides, focusing on their interactions with the A3 adenosine receptor . The research aimed to close gaps in structure–affinity relationships by systematically varying substituents at key positions on the purine ring and the bicyclic moiety, leading to promising candidates for further development.
Properties
IUPAC Name |
bicyclo[3.1.0]hexane-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c8-4-5-1-6-3-7(6)2-5/h5-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGDXBZJJJJUJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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